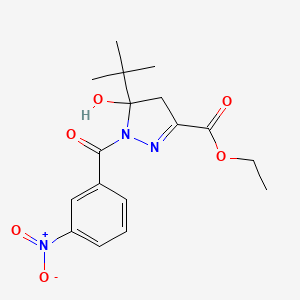
ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C17H21N3O6 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.14303540 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS: 215190-30-0) is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by a complex structure that includes a nitrobenzoyl moiety, which may contribute to its pharmacological properties. The following sections delve into the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O6. Its structure can be represented as follows:
Biological Activity
Analgesic and Anti-inflammatory Effects
Recent studies have highlighted the analgesic and anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A review indicated that certain pyrazole derivatives exhibited IC50 values for COX inhibition as low as 0.01μM, showcasing their potency compared to standard anti-inflammatory drugs like celecoxib and indomethacin .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has also been investigated. This compound may exhibit free radical scavenging activity due to the presence of hydroxyl groups in its structure. This property is crucial for preventing oxidative stress-related diseases.
Table 1: Summary of Biological Activities
| Activity | IC50 Value | Reference |
|---|---|---|
| COX-2 Inhibition | 0.01μM | |
| Analgesic Effect | Significant | |
| Antioxidant Activity | Moderate |
Case Study: COX Inhibition
A specific study focused on a series of pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited selective COX-2 inhibition with a selectivity index significantly higher than traditional NSAIDs. In vivo tests indicated that these compounds not only reduced inflammation but also provided pain relief comparable to established analgesics .
Toxicological Assessment
Toxicological evaluations have shown that certain pyrazole derivatives possess low acute toxicity levels. For example, the lethal dose (LD50) in mice for some related compounds exceeded 2000mg/kg, indicating a favorable safety profile for further development .
Propriétés
IUPAC Name |
ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-5-26-15(22)13-10-17(23,16(2,3)4)19(18-13)14(21)11-7-6-8-12(9-11)20(24)25/h6-9,23H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGKDOGFYAEOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386309 |
Source


|
| Record name | AC1MEP4A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-57-8 |
Source


|
| Record name | AC1MEP4A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














